![molecular formula C28H28FN3O3 B2862979 4-{1-[3-(3,4-二甲基苯氧基)-2-羟丙基]苯并咪唑-2-基}-1-(2-氟苯基)吡咯烷-2-酮 CAS No. 1018162-35-0](/img/structure/B2862979.png)

4-{1-[3-(3,4-二甲基苯氧基)-2-羟丙基]苯并咪唑-2-基}-1-(2-氟苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

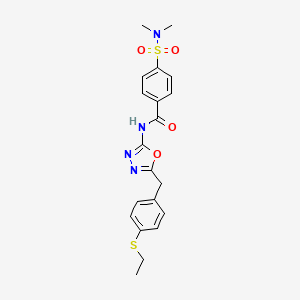

Molecular Structure Analysis

The molecular formula of the compound is C28H28FN3O3. It contains a benzimidazole ring, which is a fused aromatic ring structure consisting of a benzene ring and an imidazole ring . The compound also contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and one carbonyl group .Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . Pyrrolidinone derivatives can undergo reactions at the carbonyl group, such as reduction to form pyrrolidines .科学研究应用

Anticancer Activity

This compound has shown promise in the field of oncology. The structural similarity to other compounds with known anticancer properties suggests that it may inhibit the growth of cancer cells. For instance, derivatives of the pyrrolidin-2-one have been evaluated for their anticancer potential using MCF-7 cell lines . This indicates that our compound could also be tested against various cancer cell lines to determine its efficacy in inhibiting tumor growth.

Antimicrobial Potential

Compounds with benzimidazole as part of their structure have been associated with antimicrobial activity. This makes the compound a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Antioxidant Properties

The oxidative stress response in biological systems is a key area of research, particularly in the context of aging and degenerative diseases. The compound’s structure, which includes a benzimidazole moiety, is known to possess antioxidant properties, suggesting its potential use in combating oxidative stress-related damage .

Neuroprotective Effects

Neurodegenerative diseases are a growing concern, and research into neuroprotective agents is vital. The compound’s ability to interact with acetylcholinesterase (AchE) suggests potential applications in the treatment of diseases like Alzheimer’s, where AchE inhibitors play a therapeutic role .

Anti-inflammatory Activity

Inflammation is a common pathological process underlying many diseases. The compound’s structural features suggest that it may have anti-inflammatory properties, which could be harnessed to develop new treatments for chronic inflammatory conditions .

Behavioral and Cognitive Studies

The interaction of this compound with the cholinergic nervous system implies potential applications in behavioral and cognitive research. It could be used to study the effects of AchE inhibition on behavior and cognition, providing insights into the functioning of the nervous system .

安全和危害

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment.

未来方向

作用机制

Target of Action

Benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division . They are also used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .

Mode of Action

It is known that benzimidazole derivatives can interact with their targets to disrupt bacterial cell division . As an n-type dopant, it can donate electrons to the semiconductor, altering its electrical properties .

Biochemical Pathways

It is known that benzimidazole derivatives can affect bacterial cell division . As an n-type dopant, it can influence the electrical properties of semiconductors .

Pharmacokinetics

It is known to be efficient over a large range of polymers and small molecule derivatives, and is generally considered to be air stable . It shows conductivity of 2 × 10 −3 S/cm as a dopant .

Result of Action

It is known that benzimidazole derivatives can disrupt bacterial cell division . As an n-type dopant, it can alter the electrical properties of semiconductors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its efficiency as an n-type dopant can be influenced by the type of polymer or small molecule derivative it is used with . Its air stability suggests that it may be less susceptible to degradation in the presence of oxygen .

属性

IUPAC Name |

4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3/c1-18-11-12-22(13-19(18)2)35-17-21(33)16-32-26-10-6-4-8-24(26)30-28(32)20-14-27(34)31(15-20)25-9-5-3-7-23(25)29/h3-13,20-21,33H,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOSBXYMZWVJCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2862909.png)

![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2862910.png)

![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2862916.png)